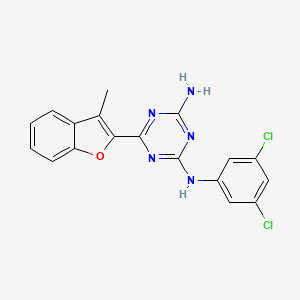

N-(3,5-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

Description

Properties

Molecular Formula |

C18H13Cl2N5O |

|---|---|

Molecular Weight |

386.2 g/mol |

IUPAC Name |

2-N-(3,5-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C18H13Cl2N5O/c1-9-13-4-2-3-5-14(13)26-15(9)16-23-17(21)25-18(24-16)22-12-7-10(19)6-11(20)8-12/h2-8H,1H3,(H3,21,22,23,24,25) |

InChI Key |

WZORCCSIPPYOFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)NC4=CC(=CC(=C4)Cl)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Triazine-Diamines with Benzofuran/Phenyl Groups

The following structurally similar compounds share the 1,3,5-triazine-2,4-diamine core but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Key Findings :

- Electron-Withdrawing Groups : The 3,5-dichlorophenyl group in the target compound provides superior stability and pesticidal activity compared to methoxy or methyl-substituted analogs (e.g., ) .

- Synthetic Accessibility: Compounds with bulky substituents (e.g., 3-chloro-2-methylphenyl in ) may require specialized dehydrosulfurization agents (e.g., I₂/Et₃N mixtures) for synthesis, as noted in related triazine-oxadiazine systems ().

Comparison with Agrochemical Triazine Derivatives

Triazine-diamines are widely used in herbicides. Below is a comparison with pesticidal analogs:

Key Findings :

- Substituent Impact : Chlorine atoms in the target compound may enhance herbicidal potency compared to fluorine (Indaziflam) or methylthio (Methoprotryne) groups, as chlorinated aromatics often exhibit stronger inhibition of plant enzymes .

- Synthetic Challenges : The benzofuran moiety in the target compound complicates synthesis compared to simpler alkyl/aryl substituents in commercial herbicides ().

Research and Development Insights

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via a microwave-assisted, one-pot method using cyanoguanidine, substituted aromatic aldehydes, and aryl amines in ethanol with catalytic HCl. Key steps include:

- Microwave irradiation (140°C, 150W, 50 min) to accelerate cyclization .

- Post-reaction alkaline treatment (5N NaOH) to neutralize excess acid and precipitate the product .

Optimization Tips : - Use Design of Experiments (DoE) to minimize trial-and-error. For example, vary temperature, solvent polarity, and stoichiometry to maximize yield .

- Monitor reaction progress via TLC or HPLC to identify incomplete steps.

Basic: Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. For example:

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. Example: A calculated mass of 460.0919 vs. observed 460.0883 .

- UPLC Purity : Ensure >95% purity by integrating chromatogram peaks .

Advanced: How can 3D-QSAR modeling predict biological activity, and what descriptors are most influential?

Answer:

- Methodology :

- Key Descriptors :

Advanced: What computational strategies can streamline reaction design for novel analogs?

Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to map energy barriers for key steps like cyclization .

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) for new substrates .

- Example : ICReDD’s workflow integrates computation-experiment feedback loops to reduce development time by 30–50% .

Advanced: How should researchers address inconsistent synthetic yields across batches?

Answer:

- Root Cause Analysis :

- Mitigation :

Advanced: What mechanistic insights exist for the compound’s biological activity?

Answer:

- Hypothesized Mechanism :

Advanced: How to resolve conflicting NMR data for structurally similar derivatives?

Answer:

- Case Study : Compare δ 7.85–7.72 ppm (trifluoromethylphenyl protons) vs. δ 7.55 ppm (chloro-fluorophenyl) in analogs .

- Strategies :

Basic: What solubility and stability profiles are critical for in vitro assays?

Answer:

- Solubility : Test in DMSO (stock solutions) and dilute in PBS. Reported solubility: 9.7×10⁻⁸ g/L in water .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced: How can heterocyclic modifications enhance target selectivity?

Answer:

- Benzofuran Replacement : Substitute with indole or thiophene to alter π-π stacking interactions.

- Triazine Modifications : Introduce sulfonamide or carbonyl groups to hydrogen-bond with active-site residues .

Advanced: What role does statistical DoE play in optimizing multi-step syntheses?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.